2,2-diphenyl-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)acetamide
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Description
2,2-diphenyl-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)acetamide, commonly known as DPO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPO is a derivative of oxadiazole, which is a heterocyclic compound containing oxygen and nitrogen atoms in its ring structure.
Scientific Research Applications
Photochemical Reactions and Heterocyclic Compound Synthesis
Research into the photochemistry of heterocyclic compounds, such as 1,3,4-oxadiazoles, reveals insights into novel photo-induced reactions. For instance, the photochemical reaction of 2,5-disubstituted 1,3,4-oxadiazoles with furan under specific conditions has been explored to yield cycloadducts and acylfurans, suggesting avenues for synthesizing complex heterocyclic structures (Tsuge, Oe, & Tashiro, 1973). Such methodologies could potentially be applied to the synthesis and functionalization of compounds structurally similar to 2,2-diphenyl-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)acetamide, highlighting its relevance in the development of novel heterocyclic compounds.
Corrosion Inhibition
The study of 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives and their synthesis through amidation and cycloaddition reactions showcases their application as corrosion inhibitors (Yıldırım & Cetin, 2008). This research demonstrates the potential of acetamide derivatives in protecting metal surfaces, suggesting that similar compounds, including 2,2-diphenyl-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)acetamide, could be explored for their corrosion inhibitory properties.
Synthesis and Characterization of Heterocyclic Derivatives
Efforts to synthesize and characterize various heterocyclic derivatives, such as 1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamides, have been undertaken to evaluate their biological activities (Rehman et al., 2013). These studies not only contribute to the understanding of the chemical and biological properties of these compounds but also open up new avenues for the application of acetamide derivatives in medicinal chemistry and biological research.
Antioxidant Activity and Coordination Complexes
Investigations into the synthesis of pyrazole-acetamide derivatives and their coordination complexes have shed light on their antioxidant activities (Chkirate et al., 2019). The study of such compounds and their biological activities can provide valuable insights into the development of new antioxidants, suggesting a potential area of application for similar acetamide derivatives.
properties
IUPAC Name |
N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c24-18(21-20-23-22-19(26-20)16-12-7-13-25-16)17(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16-17H,7,12-13H2,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYQBZPHECTSED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NN=C(O2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-diphenyl-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)acetamide |
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